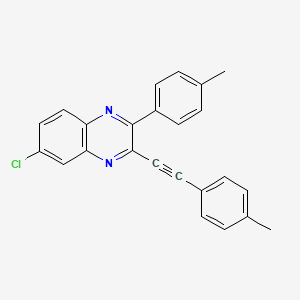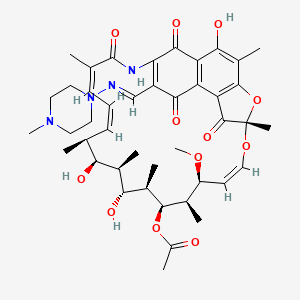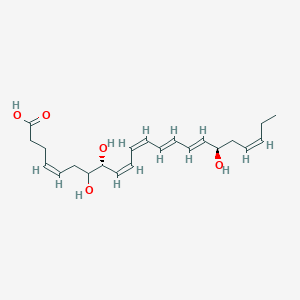
CID 87063394
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid. It is a white, crystalline powder that is soluble in organic solvents. This compound is commonly used in various industrial applications, including as a lubricant, emulsifying agent, and dispersing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium octanoate can be synthesized by mixing octanoic acid with calcium carbonate and water. The mixture is then subjected to a reflux reaction, followed by filtration and drying to obtain a mixture of calcium octanoate and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and the filtrate is evaporated to dryness to obtain pure calcium octanoate .
Industrial Production Methods
In industrial settings, the synthesis of calcium octanoate often involves the reaction of octanoic acid with calcium hydroxide or calcium oxide under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the formation of calcium octanoate. The product is then purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Calcium octanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Substitution: It can participate in substitution reactions where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Calcium carbonate and water.
Substitution: Various substituted calcium salts depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its role in cellular processes involving calcium signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary supplement.
Industry: Employed as a lubricant, emulsifying agent, and dispersing agent in various industrial processes.
Mecanismo De Acción
Calcium octanoate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The octanoate component facilitates the transport and solubility of calcium ions, enhancing their bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium acetate
- Calcium gluconate
- Calcium lactate
Uniqueness
Calcium octanoate is unique due to its solubility in organic solvents and its ability to act as both a calcium source and an organic acid. This dual functionality makes it particularly useful in applications requiring non-aqueous solubility and specific chemical reactivity .
Propiedades
Número CAS |
6107-56-8 |
|---|---|
Fórmula molecular |
C8H16CaO2 |
Peso molecular |
184.29 g/mol |
Nombre IUPAC |
calcium;octanoate |
InChI |
InChI=1S/C8H16O2.Ca/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
Clave InChI |
UZYXHGXBGFRTHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.[Ca] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)
![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)


![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)

![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12340271.png)
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
